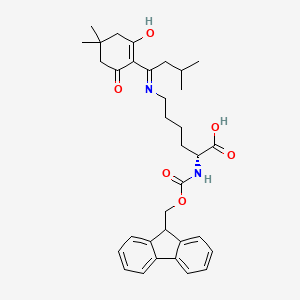

Fmoc-D-Lys(Ivdde)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

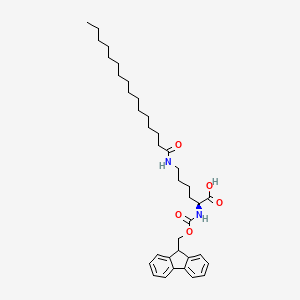

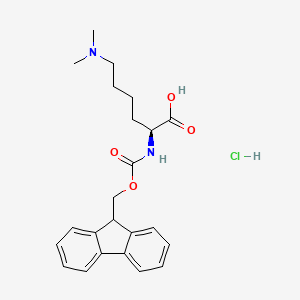

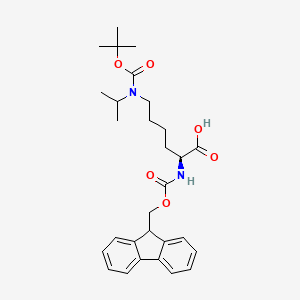

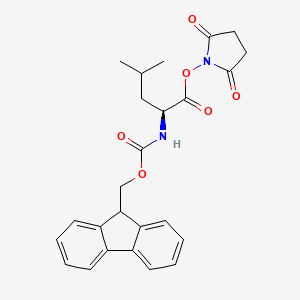

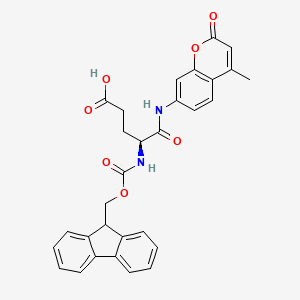

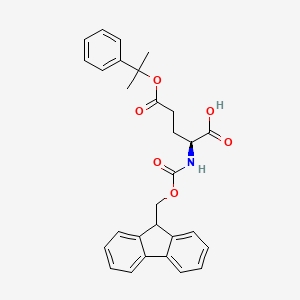

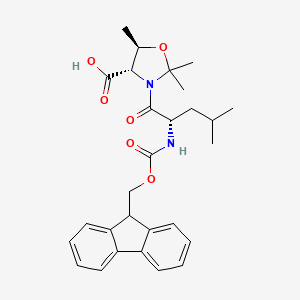

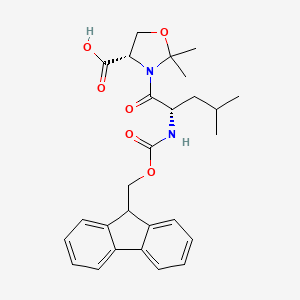

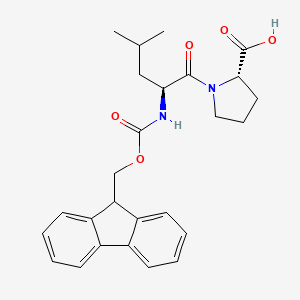

Fmoc-D-Lys(Ivdde)-OH, also known as this compound, is an amino acid derivative commonly used in peptide synthesis. It is a derivative of the naturally occurring amino acid lysine, and is a versatile building block for the synthesis of peptides, proteins, and other molecules. The Fmoc group, or Fluorenylmethoxycarbonyl, is a protecting group used in peptide synthesis to protect the amino acid from side reactions, while the Ivdde group, or Iodo-Vinyl-Diethyl-Ether, is an activating group used to facilitate the coupling reaction between amino acids. This compound is a useful tool for research in the field of peptide synthesis and has numerous applications in scientific research.

Applications De Recherche Scientifique

Synthesis of Protected Amino Acids : Fmoc-D-Lys(Ivdde)-OH is used in the synthesis of N-Ivdde protected amino acids, which are crucial for peptide synthesis. This process involves protecting the end amido of amino acids using Ivdde as a protecting group. The synthesized structures are confirmed by techniques such as NMR and IR spectroscopy (Li Zhan-xiong, 2009).

Supramolecular Gels in Biomedical Applications : Fmoc-Lys(Fmoc)-OH, closely related to this compound, is utilized in the formation of supramolecular hydrogels. These hydrogels have biomedical applications owing to their biocompatible and biodegradable properties. These structures are characterized using spectroscopic techniques and electron microscopy (Alexandra Croitoriu et al., 2021).

Fluorescent Labeling in Peptide Synthesis : this compound is involved in the synthesis of fluorescently labeled peptides, particularly in the context of microwave-assisted Fmoc solid-phase synthesis. This approach is significant for creating labeled peptides for biological evaluation (R. Kowalczyk et al., 2009).

Peptide Ligation : It is used in the synthesis of azido-protected peptides, which are important in peptide ligation techniques. This method demonstrates its effectiveness in condensing azido peptide with peptide thioester without significant side reactions (H. Katayama et al., 2008).

Radiolabeling in Medical Imaging : Fmoc-Lys(HYNIC-Boc)-OH, a derivative of this compound, is synthesized for use in 99mTc-labeled peptides, a significant advancement in peptide-based nanotechnology for medical imaging (M. Surfraz et al., 2007).

Hydrogel Formation : this compound derivatives play a crucial role in the formation of hydrogels. These hydrogels, due to their unique properties, find applications in areas such as drug delivery and tissue engineering (D. Ryan et al., 2011).

Mécanisme D'action

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.